Cas no 848280-81-9 ((6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid)

(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid structure
848280-81-9 structure
Product name:(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
CAS No:848280-81-9
MF:C11H13N3O2S
MW:251.305
CID:3080006
PubChem ID:962710

(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid
    • AKOS000642461
    • SR-01000072732
    • 848280-81-9
    • Z57346854
    • SR-01000072732-1
    • 2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
    • 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
    • 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)aceticacid
    • MFCD06739982
    • MDL: MFCD06739982
    • Inchi: InChI=1S/C11H13N3O2S/c1-3-7-4-8-10(12-5-9(15)16)13-6(2)14-11(8)17-7/h4H,3,5H2,1-2H3,(H,15,16)(H,12,13,14)
    • InChI Key: NQLXOOBNVHAQCM-UHFFFAOYSA-N
    • SMILES: CCC1=CC2=C(NCC(=O)O)N=C(C)N=C2S1

Computed Properties

  • Exact Mass: 251.07284784Da
  • Monoisotopic Mass: 251.07284784Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 103Ų

(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM526215-1g
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid
848280-81-9 97%
1g
$*** 2023-03-30

(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid Related Literature

Additional information on (6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

Comprehensive Overview of (6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS No. 848280-81-9)

(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS No. 848280-81-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This thienopyrimidine derivative is characterized by its unique molecular structure, which combines a pyrimidine ring fused with a thiophene moiety. The compound's 6-ethyl-2-methyl substitution pattern and the presence of an acetic acid functional group contribute to its distinct chemical properties, making it a valuable intermediate in drug discovery and development.

Recent studies highlight the growing interest in thienopyrimidine-based compounds due to their potential therapeutic applications. Researchers are particularly focused on their role as kinase inhibitors, which are crucial in targeting signaling pathways involved in various diseases. The 848280-81-9 compound, with its amino-acetic acid side chain, exhibits enhanced solubility and bioavailability, traits highly sought after in modern medicinal chemistry. These attributes align with current trends in small-molecule drug design, where optimizing pharmacokinetic properties is a priority.

From a synthetic perspective, (6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid is often synthesized via multi-step organic reactions, including cyclization and nucleophilic substitution processes. Its CAS number 848280-81-9 serves as a unique identifier in chemical databases, facilitating accurate literature searches and regulatory compliance. The compound's purity and stability are critical for reproducible results, prompting advancements in analytical techniques such as HPLC and LC-MS for quality control.

In the context of drug discovery, this compound's scaffold is frequently explored for its structure-activity relationships (SAR). Modifications to the ethyl or methyl groups, or the acetic acid moiety, can significantly alter its biological activity. Such investigations are part of broader efforts to develop targeted therapies for conditions like inflammatory disorders and metabolic diseases. The integration of computational chemistry tools, such as molecular docking, has further accelerated the optimization of this compound class.

Environmental and green chemistry considerations are also shaping research around CAS 848280-81-9. Scientists are increasingly adopting solvent-free or catalytic methods to reduce waste and improve sustainability in its synthesis. These approaches resonate with the pharmaceutical industry's shift toward eco-friendly manufacturing practices, a topic frequently searched by professionals in the field.

In summary, (6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid represents a versatile building block in organic synthesis and drug development. Its CAS No. 848280-81-9 ensures precise identification, while its structural features offer ample opportunities for innovation. As the demand for bioactive small molecules grows, this compound is poised to remain a focal point in cutting-edge research, bridging the gap between chemical design and therapeutic application.

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